BMS-753426 -

BMS-753426

Catalog Number: EVT-8643972
CAS Number:
Molecular Formula: C25H33F3N6O2
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BMS-753426 is a synthetic small molecule identified as a potent orally bioavailable antagonist of the CC chemokine receptor 2 (CCR2). This compound emerged from a series of structure-activity relationship studies aimed at improving the pharmacokinetic properties of earlier candidates. BMS-753426 demonstrates enhanced metabolic stability, lower clearance rates, and improved affinity for both CCR2 and CCR5, making it a promising candidate in therapeutic applications related to inflammatory diseases and conditions involving monocyte migration, such as multiple sclerosis .

Source and Classification

BMS-753426 belongs to a class of compounds known as trisubstituted cyclohexanes. It is specifically designed to interact with chemokine receptors, which are G protein-coupled receptors involved in immune responses. The compound has been developed through systematic modifications to enhance its pharmacological profile, particularly in terms of oral bioavailability and metabolic stability .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-753426 involves several key steps, primarily focusing on the development of a simplified approach to obtain key intermediates. A notable method employed is stereoselective reductive amination, which allows for the efficient production of the desired diastereomeric forms. For instance, the use of tert-butyl amine significantly improved the pharmacokinetic properties compared to previous candidates. The synthesis protocol also includes:

  1. Use of Titanium Reagents: Titanium(IV) chloride and titanium(IV) isopropoxide were utilized in various steps to facilitate reactions.
  2. Solvent Selection: Methanol and dichloromethane were the solvents used during the synthesis process.
  3. Yield Optimization: Techniques were developed to achieve high yields (up to 88% for certain intermediates) without extensive purification steps .
Molecular Structure Analysis

Structure and Data

BMS-753426 has a complex molecular structure characterized by a trisubstituted cyclohexane core. The specific stereochemistry plays a crucial role in its binding affinity and selectivity towards CCR2 and CCR5 receptors.

  • Molecular Formula: Cxx_{xx}Hxx_{xx}Nxx_{xx}Ox_{x} (exact values would depend on detailed structural data).
  • Key Functional Groups: The presence of amine groups contributes to its interaction with the target receptors.

The structure has been confirmed through techniques such as X-ray crystallography, providing insights into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions and Technical Details

BMS-753426 undergoes specific chemical reactions that are essential for its synthesis and functional activity:

  1. Reductive Amination: This reaction is pivotal for forming the amine components of BMS-753426, allowing for selective formation of desired stereoisomers.
  2. Coupling Reactions: The final stages involve coupling reactions that integrate various functional groups into the core structure.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

BMS-753426 functions as an antagonist by binding to CCR2, inhibiting its activation by natural ligands such as CCL2. This blockade prevents downstream signaling pathways that lead to monocyte migration and inflammation:

  • Binding Affinity: The compound exhibits high binding affinity due to its optimized molecular interactions with receptor sites.
  • Induced Fit Mechanism: Structural studies suggest that an induced fit mechanism may enhance the selectivity towards CCR2 over other receptors like CCR5 .

This mechanism is critical in therapeutic contexts where modulation of immune responses is desired.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMS-753426 displays several important physical and chemical properties:

  • Solubility: It is designed to be soluble in common organic solvents, facilitating its use in biological assays.
  • Stability: Enhanced metabolic stability compared to earlier candidates allows for prolonged action in vivo.
  • Oral Bioavailability: The compound shows significant improvements in oral bioavailability metrics, making it suitable for systemic administration .
Applications

Scientific Uses

BMS-753426 has potential applications in various scientific fields:

  1. Inflammatory Diseases: Its ability to inhibit monocyte migration makes it a candidate for treating conditions such as multiple sclerosis.
  2. Cancer Research: Given its dual inhibition potential (CCR2 and CCR5), it may also play a role in cancer therapy by modulating immune responses.
  3. Pharmacological Studies: It serves as a valuable tool in understanding chemokine receptor biology and developing new therapeutic strategies targeting these pathways .
Discovery and Development of BMS-753426

Rationale for Targeting CC Chemokine Receptor 2 in Inflammatory Pathologies

CC chemokine receptor 2, a class A G protein-coupled receptor, serves as the primary signaling receptor for monocyte chemoattractant protein-1. This receptor-ligand pair governs monocyte egress from bone marrow into circulation and directs their migration to sites of inflammation and tissue injury [1] [3]. In pathological contexts, sustained CC chemokine receptor 2 activation facilitates excessive monocyte and macrophage infiltration across diverse disease states, including atherosclerosis, rheumatoid arthritis, neuroinflammatory conditions, and fibrotic disorders [1] [5] [10]. Preclinical studies utilizing genetic knockout models demonstrated that CC chemokine receptor 2 deficiency confers protection against disease progression in experimental autoimmune encephalomyelitis (a multiple sclerosis model) and reduces atherosclerotic plaque formation [3] [10]. This established CC chemokine receptor 2 as a high-value therapeutic target for inflammatory pathologies where monocyte-derived macrophages mediate tissue damage.

The therapeutic rationale for pharmacological CC chemokine receptor 2 antagonism centers on interrupting monocyte recruitment cascades without inducing broad immunosuppression. Unlike corticosteroids or cytokine inhibitors, CC chemokine receptor 2 blockers specifically modulate pathogenic leukocyte trafficking while preserving baseline immune surveillance functions [1] [5]. Clinical validation of this approach, however, necessitated antagonists with optimized pharmacokinetic properties capable of sustaining high receptor occupancy to overcome chemokine system redundancy and the picomolar affinity of endogenous monocyte chemoattractant protein-1 for CC chemokine receptor 2 [10].

Lead Optimization from BMS-741672: Addressing Metabolic Instability and Pharmacokinetic Limitations

BMS-741672 emerged as a potent, selective trisubstituted cyclohexylamine-based CC chemokine receptor 2 antagonist with demonstrated efficacy in early preclinical models. However, comprehensive pharmacokinetic evaluation in cynomolgus monkeys revealed significant metabolic instability through cytochrome P450-mediated N-demethylation, generating metabolite 2a (N-desmethyl BMS-741672) [1] [3]. Crucially, this metabolite exhibited substantially reduced CC chemokine receptor 2 functional antagonism (approximately 20-fold weaker inhibition in monocyte chemotaxis assays compared to the parent molecule) while achieving higher systemic exposure than BMS-741672 itself (1.4-fold greater area under the curve over 24 hours) [1] [3]. This metabolic liability threatened to undermine therapeutic efficacy through accumulation of a less active species.

Table 1: Comparative In Vitro Profiles of BMS-741672 and Its N-Modified Analogs

CompoundR GroupCC Chemokine Receptor 2 Binding IC₅₀ (nM)CC Chemokine Receptor 5 Binding IC₅₀ (nM)Chemotaxis Inhibition IC₅₀ (nM)
BMS-741672 (1a)N(CH₃)CH₃1.1 ± 0.7780 ± 920.7
Metabolite 2aNHCH₃15 ± 7.24959 ± 225820
Compound 2bNH₂4.6 ± 1.44631 ± 17581.7
BMS-753426 (2d)NH-t-butyl2.7 ± 1.383 ± 430.8

To circumvent this demethylation pathway, Bristol-Myers Squibb medicinal chemists systematically investigated alternative amine substitutions on the trisubstituted cyclohexylamine core [1] [3]. Primary amines (Compound 2c) and methylamines (Compound 2b) maintained CC chemokine receptor 2 potency but offered insufficient metabolic stability improvements. The breakthrough emerged with the incorporation of a tert-butylamine moiety (Compound 2d, designated BMS-753426), which conferred exceptional metabolic stability while enhancing target affinity [1] [3] [4]. The bulky tert-butyl group sterically hindered oxidative metabolism while inducing a favorable conformational shift that enhanced receptor interactions.

Table 2: Comparative Pharmacokinetic Parameters Following Intravenous Administration in Preclinical Models

ParameterBMS-741672BMS-753426
Plasma Clearance (mL/min/kg)High25–36
Volume of Distribution (L/kg)Moderate1.5–3.0
Half-life (h)ShortExtended
Oral Bioavailability (%)Low79–100

Pharmacokinetic assessment confirmed these advantages: BMS-753426 exhibited substantially reduced plasma clearance (25–36 mL/min/kg) and near-complete oral bioavailability (79–100%) compared to BMS-741672 [1] [3] [4]. The optimized profile enabled sustained systemic exposure essential for in vivo efficacy. Importantly, BMS-753426 demonstrated potent inhibition of monocyte migration in human peripheral blood mononuclear cell assays (IC₅₀ = 0.8 nM against 10 nM monocyte chemoattractant protein-1-induced chemotaxis) and significantly attenuated disease progression in humanized CC chemokine receptor 2 knock-in mouse models of multiple sclerosis [1] [3].

Strategic Incorporation of Trisubstituted Cyclohexylamine Scaffolds in CC Chemokine Receptor 2 Antagonist Design

The trisubstituted cyclohexylamine architecture represents a privileged scaffold in CC chemokine receptor 2 antagonist development due to its unique capacity for three-dimensional display of pharmacophores targeting distinct receptor subpockets [6] [8] [9]. BMS-753426 exemplifies sophisticated scaffold optimization, featuring:

  • Stereochemical Complexity: The (1R,2R,4S)-configuration of the cyclohexyl ring establishes critical vector orientations for interacting with transmembrane helices 1, 2, 3, and 7. Absolute stereochemistry governs both receptor affinity and functional antagonism, with diastereomers exhibiting substantially reduced activity [3] [9].
  • Quinazolinone Cap Group: The 6-trifluoromethylquinazolin-4-yl moiety engages aromatic stacking interactions within a hydrophobic subpocket formed by transmembrane helices 1 and 7. Structure-activity relationship studies confirmed the trifluoromethyl group's essential role in potency, as its replacement (e.g., trifluoromethoxy analog 3) diminished binding affinity [1] [3] [4].
  • Acetamide Accessory Binding Element: The N-acetyl group occupies a polar region near extracellular loop 2, forming hydrogen bonds with tyrosine residues while enhancing solubility [3] [8].
  • Tert-Butylamine Vector: Positioned trans to the acetamide moiety, this group projects into a lipophilic cavity bounded by transmembrane helix 3 and extracellular loop 2. Computational modeling revealed that the tert-butyl substituent optimally displaces energetically unfavorable water molecules (identified via WaterMap analysis) within this region, contributing approximately 60-fold greater CC chemokine receptor 5 affinity than dimethylamine analogs [3] [10].

Table 3: Structure-Activity Relationships of Trisubstituted Cyclohexylamine Modifications

Structural RegionModificationImpact on CC Chemokine Receptor 2 AffinityImpact on Pharmacokinetics
Amine substitutionN(CH₃)CH₃ → NH-tBuMaintained IC₅₀ ~2.7 nMDramatically improved metabolic stability
Heterocyclic cap6-CF₃-quinazoline → 6-CF₃O-quinazoline~3-fold reduction (IC₅₀ 7.6 nM)Maintained good permeability
Core scaffoldTrisubstituted cyclohexane → PiperidineSignificant affinity lossVariable

The molecular basis for BMS-753426's dual CC chemokine receptor 2/CC chemokine receptor 5 activity resides in this scaffold's adaptability. Structural modeling based on CC chemokine receptor 5-maraviroc complexes revealed that the quinazolinone core occupies a nearly identical position to maraviroc's tropane ring, while the cyclohexyl-tert-butylamine system mimics maraviroc's butyl-tetrazole moiety [10]. Unlike earlier selective antagonists, BMS-753426 achieves balanced nanomolar affinity for both receptors (CC chemokine receptor 2 IC₅₀ = 2.7 nM; CC chemokine receptor 5 IC₅₀ = 83 nM), potentially broadening its therapeutic utility in pathologies involving both receptors [1] [3] [4]. The synthetic route to BMS-753426 was streamlined via a stereoselective reductive amination strategy that efficiently generated the critical (4R)-9b intermediate, facilitating large-scale production for advanced preclinical studies [1] [3] [4]. This comprehensive optimization of the trisubstituted cyclohexylamine scaffold exemplifies structure-based design overcoming pharmacokinetic limitations while enhancing pharmacological activity.

Properties

Product Name

BMS-753426

IUPAC Name

N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

Molecular Formula

C25H33F3N6O2

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C25H33F3N6O2/c1-14(35)31-20-12-16(33-24(2,3)4)6-8-21(20)34-10-9-19(23(34)36)32-22-17-11-15(25(26,27)28)5-7-18(17)29-13-30-22/h5,7,11,13,16,19-21,33H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t16-,19+,20-,21+/m1/s1

InChI Key

QAPTWHXHEYAIKG-RCOXNQKVSA-N

Canonical SMILES

CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C

Isomeric SMILES

CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.